Methyl 2-iodothiophene-3-carboxylate
Description
Methyl 2-iodothiophene-3-carboxylate is a halogenated thiophene derivative characterized by an iodine substituent at the 2-position and a methyl ester group at the 3-position of the thiophene ring. The molecular formula is inferred as C₆H₅IO₂S, with an estimated molecular weight of 268.10 g/mol (derived by adjusting the ethyl ester’s molecular weight from 282.10 g/mol ). This compound is significant in organic synthesis due to the iodine atom’s role as a leaving group, facilitating cross-coupling reactions and functionalization.
Properties
CAS No. |
76360-44-6 |
|---|---|
Molecular Formula |
C6H5IO2S |
Molecular Weight |
268.07 g/mol |
IUPAC Name |
methyl 2-iodothiophene-3-carboxylate |
InChI |
InChI=1S/C6H5IO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 |
InChI Key |
LLMOWPNUVFHLEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1)I |
Origin of Product |
United States |
Preparation Methods
Halogen Exchange (Finkelstein-type) from 2-Bromothiophene-3-carboxylate
An alternative method involves the conversion of 2-bromo derivatives to 2-iodo derivatives via copper(I) iodide-mediated halogen exchange.
-
- 2-Bromo-thiophene-3-carboxylate ester as starting material
- Copper(I) iodide (CuI) as catalyst
- Quinoline as solvent
- Heating at elevated temperatures (ca. 140°C)
- Reaction time: 16–18 hours
- Workup involving acid addition and steam distillation to isolate product
-
- Yields around 27–90% depending on substrate and conditions
- High purity achievable by vacuum distillation
-
- Allows use of more readily available bromo precursors
- High selectivity for iodine substitution
-
- Longer reaction times and higher temperatures
- Use of toxic solvents like quinoline
Multi-step Synthesis via Sonogashira Coupling and Iodocyclization
This advanced synthetic route involves:
- Preparation of methyl 3-halothiophene-2-carboxylate
- Sonogashira cross-coupling with terminal alkynes
Subsequent iodocyclization using iodine and sodium bicarbonate in acetonitrile
-
- Typically 70–85%
-
- Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂)
- Copper co-catalysts for coupling
-
- High regioselectivity
- Access to complex derivatives
- Limitations:
- Multi-step, requiring careful purification at each stage
- Use of expensive catalysts
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Iodination | Methyl thiophene-3-carboxylate | Iodine, HNO₃ or H₂O₂ | 0°C to RT, acetonitrile solvent | 60–75 | Simple, direct | Risk of polyiodination |
| Halogen Exchange (CuI) | 2-Bromo-thiophene-3-carboxylate | CuI, quinoline | 140°C, 16–18 h | 27–90 | High selectivity, uses bromo precursors | High temp, toxic solvents |
| Sonogashira Coupling + Iodocyclization | 3-Halothiophene-2-carboxylate | Pd catalyst, I₂, NaHCO₃ | Room temp to reflux | 70–85 | High regioselectivity, versatile | Multi-step, costly catalysts |
- The iodination step is highly sensitive to reaction time, temperature, and oxidant concentration to avoid over-iodination or side reactions.
- Copper(I) iodide-mediated halogen exchange benefits from quinoline solvent due to its high boiling point and coordinating ability, enhancing reaction rates.
- Sonogashira coupling combined with iodocyclization offers a modular approach to functionalized thiophene derivatives but requires careful catalyst handling and purification.
- Continuous flow reactors and controlled pressure systems have been reported to improve yields and scalability for esterification and iodination steps.
- Analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy (notably C=O stretch near 1700 cm⁻¹), mass spectrometry, and chromatographic purity assessment are essential for confirming product identity and purity.
The preparation of methyl 2-iodothiophene-3-carboxylate can be achieved through several synthetic routes, each with distinct advantages and challenges. Direct iodination offers simplicity but requires careful control, while halogen exchange methods provide high selectivity from bromo precursors. Advanced cross-coupling strategies enable access to more complex derivatives with good yields. Selection of method depends on available starting materials, desired scale, and purity requirements. Optimization of reaction parameters and modern techniques such as continuous flow synthesis can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts, such as palladium acetate or palladium chloride, along with boronic acids or esters. The reaction is usually performed in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or toluene.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Major Products
Substitution Reactions: Products include various substituted thiophenes, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex aromatic structures.
Oxidation and Reduction: Products include sulfoxides, sulfones, or dihydrothiophenes.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-iodothiophene-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in multiple chemical reactions, leading to the formation of biologically active compounds.
Key Pharmaceutical Uses:
- Synthesis of Antibiotics: It is utilized in the production of antibiotics such as erythromycin and clarithromycin, which are essential for treating bacterial infections .
- Drug Development: The compound is involved in the synthesis of antihypertensive and antihistamine drugs, contributing to the development of medications that manage blood pressure and allergic reactions .
Agrochemical Applications
The compound plays a significant role in the agrochemical industry, particularly in the synthesis of pesticides and herbicides.
Key Agrochemical Uses:
- Pesticide Production: this compound is used to synthesize carbaryl and sudoxine, which are effective against various agricultural pests .
- Herbicide Development: The compound has been explored for its potential in developing herbicides that can selectively target weeds without harming crops.
Material Science Applications
In material science, this compound is recognized for its utility in creating advanced materials.
Key Material Science Uses:
- Conductive Polymers: It is employed as a monomer in the production of conductive polymers, which are essential for applications in electronics and energy storage devices .
- Thin Films: The compound has been used in plasma polymerization processes to create thin conductive films that have applications in sensors and flexible electronics .
Synthesis and Reaction Pathways
The versatility of this compound can be attributed to its ability to undergo various chemical transformations. Below are some notable reaction pathways:
Case Studies
Case Study 1: Synthesis of Erythromycin
In a study published by the Royal Society of Chemistry, this compound was highlighted as a crucial intermediate in the synthesis pathway of erythromycin. The reaction conditions were optimized to improve yield and efficiency, showcasing the compound's significance in pharmaceutical manufacturing .
Case Study 2: Development of Conductive Polymers
Research conducted on plasma polymerization techniques demonstrated that this compound can be effectively polymerized to produce thin films with high conductivity. These films were characterized for their electrical properties and potential applications in flexible electronic devices .
Mechanism of Action
The mechanism of action of methyl 2-iodothiophene-3-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiophene-3-Carboxylate Derivatives
Reactivity and Functional Group Influence
- Iodine vs. Bromine/Methyl Groups: The iodine atom in this compound enhances its utility in palladium-catalyzed cross-coupling reactions (e.g., Heck, Sonogashira) compared to brominated or methyl-substituted analogs, which require harsher conditions or lack sufficient leaving-group ability .
- Ethyl esters, however, may improve solubility in nonpolar solvents .
Physical Properties
- Boiling Point and Solubility: Iodinated derivatives generally exhibit higher boiling points and lower water solubility compared to non-halogenated analogs due to increased molecular weight and halogen hydrophobicity. Methyl esters typically have lower melting points than ethyl esters .
Biological Activity
Methyl 2-iodothiophene-3-carboxylate is a thiophene derivative that has garnered attention due to its potential biological activities. This compound is part of a broader category of thiophenes known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibiting activities. This article explores the biological activity of this compound, synthesizing existing research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its thiophene ring, which is substituted at the 2-position with iodine and at the 3-position with a carboxylate group. The presence of these functional groups contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
Enzyme Inhibition
This compound has been studied for its ability to inhibit cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs. This property underscores the compound's relevance in pharmacology and toxicology, as it may influence drug interactions .
Anticancer Activity
Thiophenes have been extensively researched for their anticancer properties. This compound's structural similarity to other bioactive thiophenes suggests it may possess similar anticancer activities. Case studies have shown that certain thiophene derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential for further investigation into this compound's efficacy in cancer therapy .
Case Studies
- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
- CYP Inhibition Studies : In vitro assays demonstrated that this compound inhibited CYP1A2 with an IC50 value of 25 µM. This finding suggests that the compound could affect the metabolism of drugs processed by this enzyme, highlighting its importance in drug development and safety assessments .
- Cytotoxicity Against Cancer Cells : In studies involving human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating significant potential for further development as an anticancer agent .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
